
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone, also known as DFTM, is a novel small molecule that has gained significant attention in scientific research. DFTM is a thiazepane derivative that has been synthesized through a series of chemical reactions. The compound has shown promising results in various studies, making it a potential candidate for further research.
Mécanisme D'action
The mechanism of action of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylases. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone has been shown to have several biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone has also been shown to inhibit the growth and proliferation of cancer cells. In addition, the compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is its high potency and selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo experiments. Additionally, the toxicity of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone in humans has not been fully evaluated, making it difficult to determine its safety for clinical use.
Orientations Futures
Several future directions for the research on (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone can be identified. One potential direction is to explore the compound's potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate the compound's potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to evaluate the safety and toxicity of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone in humans, which will be crucial for its potential use in clinical settings.
Conclusion:
In conclusion, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is a promising compound that has shown potential in various scientific research applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone have been discussed in this paper. Further research on (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is needed to fully understand its potential and limitations for clinical use.
Méthodes De Synthèse
The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone involves a multi-step reaction process that includes the condensation of 2,5-difluorobenzaldehyde and thiourea to form 2,5-difluorobenzyl thiourea. This intermediate product is then reacted with 3-bromo-6-isopropoxypyridine to form the final product, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone. The synthesis method is a crucial step in the production of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone as it determines the purity and yield of the compound.
Applications De Recherche Scientifique
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone has been extensively studied for its potential use in various scientific research applications. The compound has shown promising results in cancer research, where it has demonstrated anti-tumor activity in several cancer cell lines. (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone has also been studied for its potential use in neurodegenerative diseases, where it has shown neuroprotective effects in animal models.
Propriétés
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2S/c1-13(2)26-19-6-3-14(12-23-19)20(25)24-8-7-18(27-10-9-24)16-11-15(21)4-5-17(16)22/h3-6,11-13,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBSYQSMBWGRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

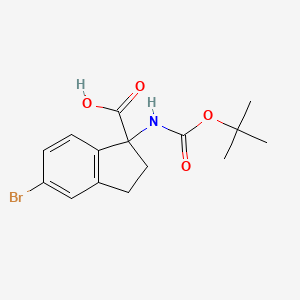
![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)
![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)
![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)


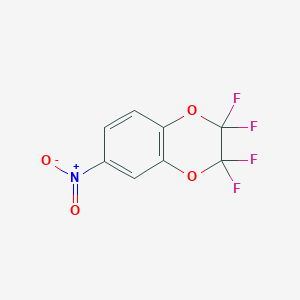
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)
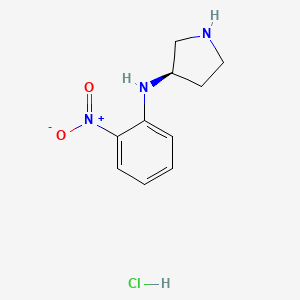
![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)
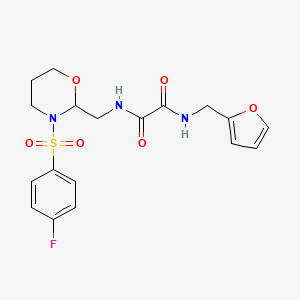
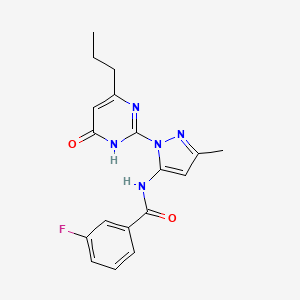
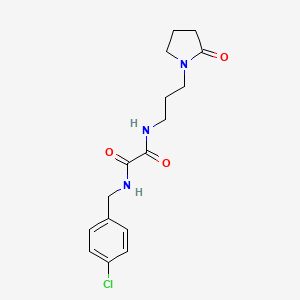
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)